3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide
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Overview
Description
3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a benzodiazole ring, and an azetidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the cyclopropyl group. The azetidine ring is then formed, and finally, the oxolan-2-ylmethyl group is attached to complete the synthesis. Common reagents used in these reactions include cyclopropylamine, benzodiazole derivatives, and azetidine-1-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Uniqueness
3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(20-10-15-4-3-9-25-15)22-11-14(12-22)23-17-6-2-1-5-16(17)21-18(23)13-7-8-13/h1-2,5-6,13-15H,3-4,7-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFRCLFJTKXQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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